2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide
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Overview
Description
2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 2-chloro group and a 3-(2-phenyl-1H-imidazol-1-yl)propyl side chain
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties . They are key components to functional molecules used in a variety of everyday applications .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Some imidazole derivatives have been shown to exhibit antioxidant potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reactions: The phenyl group is introduced via substitution reactions, often using aryl halides as starting materials.
Coupling Reactions: The final step involves coupling the imidazole derivative with 2-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antitumor agent.
Biological Research: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Omeprazole: An antiulcer drug containing a benzimidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
2-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with an imidazole side chain makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-chloro-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c20-17-10-5-4-9-16(17)19(24)22-11-6-13-23-14-12-21-18(23)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMRMNBUDFBMHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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